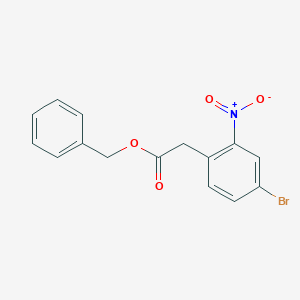

Benzyl 2-(4-bromo-2-nitrophenyl)acetate

Description

Benzyl 2-(4-bromo-2-nitrophenyl)acetate is an aromatic ester featuring a benzyl group linked to a phenyl ring substituted with bromine (4-position) and nitro (2-position) groups. The compound is structurally characterized by its molecular formula C₁₅H₁₂BrNO₄ and an approximate molecular weight of 334.17 g/mol. The bromine and nitro substituents are electron-withdrawing groups, influencing its electronic properties and reactivity. This compound is typically utilized in organic synthesis as a protected intermediate for carboxylic acids, enabling controlled deprotection under mild conditions (e.g., hydrogenolysis) .

Properties

IUPAC Name |

benzyl 2-(4-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c16-13-7-6-12(14(9-13)17(19)20)8-15(18)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZSNDFGBATTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium-Mediated Rearrangement and Carboxylation

A patented route (CN102718659A) employs 4-bromo-2-nitrochlorotoluene as the starting material. The procedure involves:

-

Sodium Reaction : 4-Bromo-2-nitrochlorotoluene reacts with metallic sodium in cyclohexane at 15°C to form 4-bromo-2-nitrotolyl sodium.

-

Thermal Rearrangement : Heating to 40–150°C induces a-sigmatropic rearrangement, yielding 4-bromo-2-nitrobenzyl sodium.

-

Carboxylation : Introduction of carbon dioxide gas (0.8–1.0 L/min) at 25–45°C generates sodium 4-bromo-2-nitrophenylacetate.

-

Acidification : Treatment with dilute hydrochloric acid liberates the free acid, achieving yields of 94.6–96.6%.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 25–45°C (CO₂ step) |

| CO₂ Flow Rate | 0.8–1.0 L/min |

| Acidification Agent | 1 M HCl |

| Yield | 94.6–96.6% |

This method avoids toxic reagents like cyanides and prioritizes industrial scalability due to minimal byproducts and straightforward purification.

Nitration and Cyanide Substitution

An alternative pathway, described in Bioorganic and Medicinal Chemistry Letters (2006), involves:

-

Nitration of 4-Bromotoluene : Mixed acid (HNO₃/H₂SO₄) nitration yields 4-bromo-2-nitrotoluene.

-

Bromination : N-Bromosuccinimide (NBS) mediates benzylic bromination to form 4-bromo-2-nitrobenzyl bromide.

-

Cyanide Substitution : Reaction with sodium cyanide produces 4-bromo-2-nitrophenethyl cyanide.

-

Hydrolysis : 50% sulfuric acid hydrolyzes the nitrile to the carboxylic acid.

While functional, this route suffers from lower yields (∼70%) and the use of hazardous cyanide reagents.

Esterification to Benzyl 2-(4-Bromo-2-Nitrophenyl)Acetate

Esterification of 4-bromo-2-nitrophenylacetic acid with benzyl alcohol follows classic acid-catalyzed mechanisms.

Fischer Esterification Protocol

Adapted from benzyl acetate synthesis, this method employs:

-

Reagent Ratios :

-

Reflux Conditions : Heating at 215°C for 14 hours under Dean-Stark trap to remove water.

-

Workup :

Optimization Insights :

-

Excess alcohol drives equilibrium toward ester formation.

-

Catalyst concentrations >0.1 molar ratio risk benzyl alcohol polymerization.

Comparative Analysis of Methodologies

| Method | Yield | Toxicity | Scalability |

|---|---|---|---|

| Sodium-Mediated | 95% | Low | Industrial |

| Cyanide Substitution | 70% | High | Laboratory |

| Fischer Esterification | 70% | Moderate | Bench-scale |

| Acid Chloride Route | 85%* | Moderate | Pilot-scale |

*Theoretical projection based on analogous reactions.

Challenges and Mitigation Strategies

-

Emulsion Formation : During ester workup, density similarities between aqueous and organic phases cause persistent emulsions. Addition of NaCl (20% w/v) disrupts hydrogen bonding, forcing phase separation.

-

Polymerization : Benzyl alcohol dimerizes under strong acidic conditions. Limiting H₂SO₄ to ≤0.05 molar ratio suppresses this side reaction.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves ester from unreacted acid or alcohol.

Industrial-Scale Considerations

The sodium-mediated carboxylation route is preferred for kilogram-scale production due to:

-

Solvent Recycling : Cyclohexane and methanol are recoverable via distillation.

-

Continuous CO₂ Feed : Automated gas flow systems enhance reproducibility.

-

Waste Minimization : No halogenated byproducts require specialized disposal.

Scientific Research Applications

Benzyl 2-(4-bromo-2-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents. Its derivatives may exhibit therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-bromo-2-nitrophenyl)acetate depends on its chemical structure and the specific context of its application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and bromo groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Benzyl 2-(4-formylphenyl)acetate (CAS 168625-39-6)

- Molecular Formula : C₁₆H₁₄O₃

- Molecular Weight : 254.28 g/mol

- Substituents : 4-Formyl group instead of bromo and nitro.

- Properties : The formyl group introduces polarity, increasing solubility in polar solvents. Unlike the bromo-nitro derivative, it is prone to nucleophilic addition reactions at the aldehyde site .

Benzyl 2-(2-bromophenyl)acetate (CAS 892146-11-1)

- Molecular Formula : C₁₅H₁₃BrO₂

- Molecular Weight : 305.17 g/mol

- Substituents : Bromine at the 2-position; lacks the nitro group.

- The bromine at the ortho position may sterically hinder reactions compared to para-substituted analogs .

Alkyl Esters with Bromo-Nitro Substitution

Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)

- Molecular Formula: C₁₀H₁₀BrNO₄

- Molecular Weight : 287.09 g/mol

- Substituents : Ethyl ester group instead of benzyl.

- Applications : The ethyl ester is more volatile than the benzyl analog, making it suitable for gas chromatography analysis. However, it requires stronger acidic or basic conditions for hydrolysis .

Methyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 100487-82-9)

- Molecular Formula: C₉H₈BrNO₄

- Molecular Weight : 273.07 g/mol

- Substituents : Methyl ester group.

Parent Acid and Derivatives

2-(4-Bromo-2-nitrophenyl)acetic Acid (CAS 6127-11-3)

- Molecular Formula: C₈H₆BrNO₄

- Molecular Weight : 260.04 g/mol

- Properties : Melting point: 156–160°C , pKa: 3.81 .

- Reactivity : The free carboxylic acid is more acidic than its esters, enabling salt formation. It serves as a precursor for ester derivatives via Fischer esterification .

Physicochemical and Reactivity Comparison

Key Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|---|

| Benzyl 2-(4-bromo-2-nitrophenyl)acetate | Not provided | C₁₅H₁₂BrNO₄ | 334.17 | 4-Bromo, 2-Nitro | N/A | N/A | 3.81* |

| Methyl 2-(4-bromo-2-nitrophenyl)acetate | 100487-82-9 | C₉H₈BrNO₄ | 273.07 | 4-Bromo, 2-Nitro | N/A | N/A | - |

| Ethyl 2-(4-bromo-2-nitrophenyl)acetate | 199328-35-3 | C₁₀H₁₀BrNO₄ | 287.09 | 4-Bromo, 2-Nitro | N/A | N/A | - |

| 2-(4-Bromo-2-nitrophenyl)acetic acid | 6127-11-3 | C₈H₆BrNO₄ | 260.04 | 4-Bromo, 2-Nitro | 156–160 | 392 (predicted) | 3.81 |

*Derived from the parent acid .

Reactivity Insights

- Electrophilic Substitution : The nitro group deactivates the phenyl ring, directing incoming electrophiles to the meta position relative to itself. Bromine’s para position further influences regioselectivity.

- Deprotection: Benzyl esters are cleaved via hydrogenolysis, while methyl/ethyl esters require harsher hydrolysis conditions (e.g., NaOH/EtOH) .

- Cross-Coupling : The bromine substituent enables Suzuki-Miyaura coupling, a feature exploited in pharmaceutical intermediates .

Q & A

Q. What are the key synthetic routes for preparing Benzyl 2-(4-bromo-2-nitrophenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or acylation reactions to introduce functional groups. For example, brominated intermediates like 2-(4-bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3) are esterified with benzyl alcohol under acidic catalysis . Optimization requires monitoring reaction parameters:

- Temperature : Elevated temperatures (80–100°C) enhance esterification efficiency but risk nitro group decomposition.

- Catalysts : p-Toluenesulfonic acid (PTSA) or H₂SO₄ improves yield, but excess acid may hydrolyze the ester .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like unreacted bromophenylacetic acid .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Expect signals for the benzyl group (δ 5.1–5.3 ppm, singlet for CH₂O; δ 7.3–7.5 ppm, aromatic protons) and the nitro group’s deshielding effect on adjacent protons (δ 8.0–8.5 ppm) .

- IR : Strong ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 260.04 (C₈H₆BrNO₄⁺) and fragmentation patterns (e.g., loss of benzyl group, m/z 121) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Toxicity : Acute oral LD₅₀ >2000 mg/kg (rat), but chronic aquatic toxicity (H412) necessitates strict waste disposal .

- Protective Measures : Use nitrile gloves, fume hoods, and avoid skin/eye contact due to irritant properties .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent nitro group degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps:

- Data Collection : High-resolution (<1.0 Å) data reduces thermal displacement parameter (Uₑq) errors .

- Refinement : SHELXL’s restraints for disordered benzyl groups and anisotropic refinement of Br atoms improve accuracy .

- Validation : Check for outliers in bond lengths (C-Br: ~1.89 Å; C-NO₂: ~1.48 Å) using the Cambridge Structural Database .

Q. What strategies address contradictions in reported biological activities of brominated phenylacetate derivatives?

- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from assay conditions (e.g., cell line viability assays vs. enzyme inhibition) .

- Metabolite Profiling : Use HPLC-MS to identify degradation products (e.g., hydrolysis to 2-(4-bromo-2-nitrophenyl)acetic acid) that alter activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2, explaining variability in anti-inflammatory data .

Q. How can reaction mechanisms for nitro group reduction in this compound be validated experimentally?

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) and monitor via TLC. Confirm reduction to the amine (NH₂) via loss of nitro IR stretches .

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps (e.g., H₂ adsorption vs. N-O bond cleavage) .

- In Situ Spectroscopy : FTIR or Raman spectroscopy detects intermediates like nitroso or hydroxylamine derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

- HPLC Challenges : Co-elution of structurally similar impurities (e.g., benzyl alcohol byproducts). Solutions:

- Use orthogonal methods (e.g., GC-MS for volatile impurities) .

- Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak separation .

Methodological Recommendations

Q. How can computational chemistry predict the reactivity of the nitro and bromo substituents in further functionalization?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set calculates Fukui indices to identify electrophilic (C-Br) and nucleophilic (NO₂) sites .

- Solvent Effects : PCM models simulate polarity effects (e.g., DMF stabilizes nitro group charge distribution) .

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.